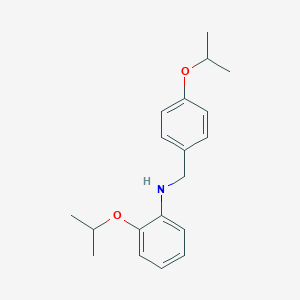![molecular formula C27H25NO3 B1385345 4-Phenoxy-N-[3-(2-phenoxyethoxy)benzyl]aniline CAS No. 1040687-81-7](/img/structure/B1385345.png)
4-Phenoxy-N-[3-(2-phenoxyethoxy)benzyl]aniline
概要
説明
科学的研究の応用
4-Phenoxy-N-[3-(2-phenoxyethoxy)benzyl]aniline has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
将来の方向性
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenoxy-N-[3-(2-phenoxyethoxy)benzyl]aniline typically involves multiple steps, including the formation of intermediate compounds. The general synthetic route may involve the following steps:
Formation of Intermediate Compounds: The initial step involves the preparation of intermediate compounds, such as phenoxyethanol and benzylamine derivatives.
Coupling Reactions: These intermediates are then subjected to coupling reactions under specific conditions, often involving catalysts and solvents to facilitate the reaction.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistency and efficiency. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and minimize by-products.
化学反応の分析
Types of Reactions
4-Phenoxy-N-[3-(2-phenoxyethoxy)benzyl]aniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenoxybenzoic acids, while reduction may produce phenoxybenzylamines.
類似化合物との比較
Similar Compounds
4-Phenoxybenzylamine: A simpler analog with fewer phenoxy groups.
N-Phenoxybenzyl-N-phenylaniline: Another related compound with a different substitution pattern.
Uniqueness
4-Phenoxy-N-[3-(2-phenoxyethoxy)benzyl]aniline is unique due to its complex structure, which provides multiple sites for chemical modification and interaction. This complexity makes it a valuable tool in research and industrial applications, offering versatility that simpler analogs may lack.
特性
IUPAC Name |
4-phenoxy-N-[[3-(2-phenoxyethoxy)phenyl]methyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25NO3/c1-3-9-24(10-4-1)29-18-19-30-27-13-7-8-22(20-27)21-28-23-14-16-26(17-15-23)31-25-11-5-2-6-12-25/h1-17,20,28H,18-19,21H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGRXZEMKFQFPGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCOC2=CC=CC(=C2)CNC3=CC=C(C=C3)OC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-(4-Acetyl-5-methyl-1H-1,2,3-triazol-1-YL)-1,2,5-oxadiazol-3-YL]acetamide](/img/structure/B1385263.png)

![N-[2-(3,5-Dimethylphenoxy)ethyl]-2-isopropoxyaniline](/img/structure/B1385266.png)

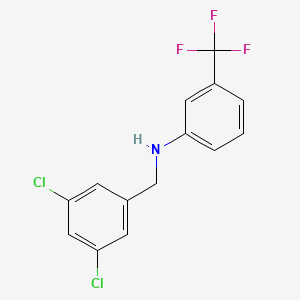

![N-[2-(2-Chlorophenoxy)ethyl]-2,4,6-trimethylaniline](/img/structure/B1385273.png)
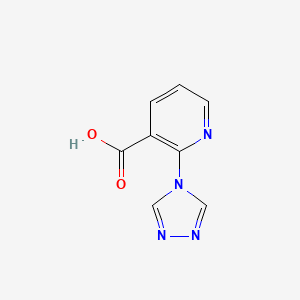
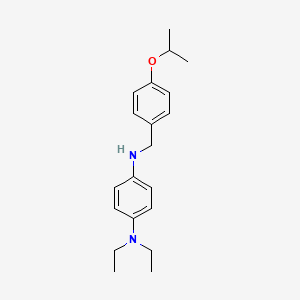
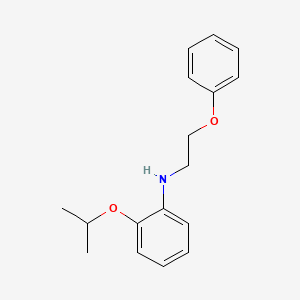
![1'H-[1,4'-bipyrazol]-4-amine](/img/structure/B1385279.png)
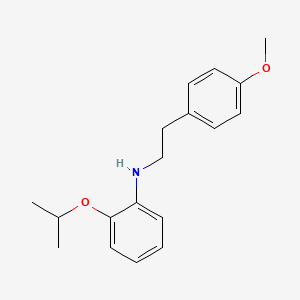
![N-[2-(2,6-Dimethylphenoxy)ethyl]-2,4-dimethylaniline](/img/structure/B1385282.png)
